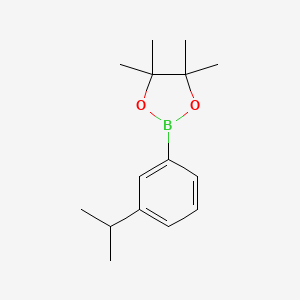
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino acid backbone. This compound is often used in peptide synthesis due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection strategy using Boc anhydride and a base, but with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDCI or HATU in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is the free amino acid without the Boc protecting groups.
Coupling: The major products are peptides formed by the linkage of the amino acid to other amino acids or peptides.
Aplicaciones Científicas De Investigación
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mecanismo De Acción
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-amino acids: Similar in structure but with different amino acid backbones.
Fmoc-protected amino acids: Use fluorenylmethyloxycarbonyl (Fmoc) groups instead of Boc groups for protection.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to its dual Boc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protection and deprotection steps are required.
Propiedades
Fórmula molecular |
C14H26N2O6 |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-9(10(17)18)8-16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
Clave InChI |
PEFPWDFBUBZOCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)









![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)



